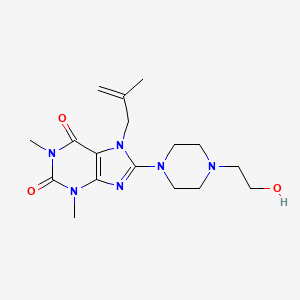
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistaminic Activity
Research has identified derivatives of theophylline and theobromine, similar in structure to the mentioned compound, as possessing antihistaminic activity. These derivatives have shown significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential in treating allergic reactions. Some compounds, specifically those with a (phenylthio)propyl group, displayed superior antihistaminic activity compared to others containing a phenoxy group, indicating structural influences on their efficacy (Pascal et al., 1985).
Molecular Structure and Geometry
Studies on benzylamino derivatives related to the compound have explored their molecular structure and geometry. These investigations revealed the typical geometry of the purine system's fused rings and the conformation of substituted groups. Such structural insights are crucial for understanding the compound's interactions at the molecular level, which is essential for its application in designing more effective therapeutic agents (Karczmarzyk et al., 1995).
Cardiovascular Activity
New derivatives have been synthesized and evaluated for their cardiovascular activity, including antiarrhythmic and hypotensive effects. Some derivatives demonstrated prophylactic antiarrhythmic activity in experimental models, highlighting their potential in cardiovascular disease treatment. This research suggests the compound's derivatives could offer new avenues for therapeutic intervention in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Activity
Novel purine linked piperazine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. By targeting specific enzymes essential for the bacterium's survival, these compounds exhibit significant antiproliferative effects. This research opens up possibilities for developing new antituberculosis agents, addressing the urgent need for novel therapeutics against resistant strains of tuberculosis (Konduri et al., 2020).
Antiasthmatic Agents
The development of new antiasthmatic agents has also been explored, with a focus on xanthene derivatives that show promising vasodilatory and antiasthmatic activity. These studies aim to enhance the understanding and development of phosphodiesterase 3 inhibitors as potential anti-asthmatic agents, indicating the broader therapeutic potential of compounds related to the original molecule (Bhatia et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting the cell cycle and inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(19(3)17(26)20(4)15(13)25)18-16(23)22-7-5-21(6-8-22)9-10-24/h24H,1,5-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXUHSTTGVUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

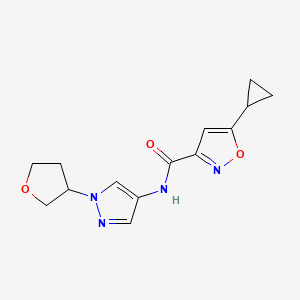
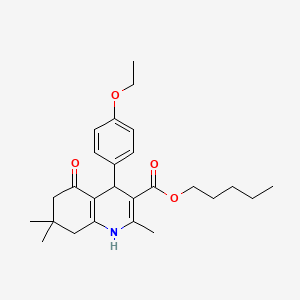


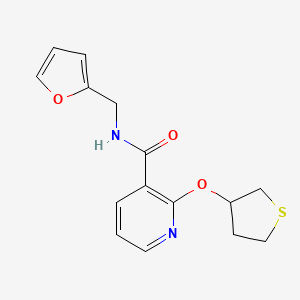
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
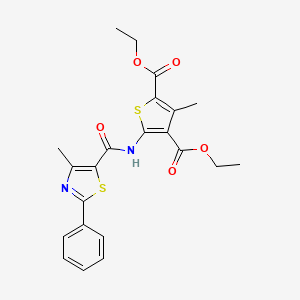
![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)
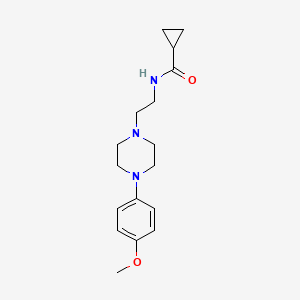
![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)
